3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the azetidinone ring: This can be achieved through a , where an imine reacts with a ketene to form the azetidinone ring.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Functionalization of the phenyl rings: The dimethoxy and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the dimethoxy and fluorophenyl groups.
4-(3,4-Dimethoxyphenyl)-1-phenylazetidin-2-one: Lacks the amino group.
3-Amino-1-(3-fluorophenyl)azetidin-2-one: Lacks the dimethoxyphenyl group.
Uniqueness
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)azetidin-2-one is unique due to the presence of both the dimethoxyphenyl and fluorophenyl groups, which may confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17FN2O3 |
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Molecular Weight |
316.33 g/mol |
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17FN2O3/c1-22-13-7-6-10(8-14(13)23-2)16-15(19)17(21)20(16)12-5-3-4-11(18)9-12/h3-9,15-16H,19H2,1-2H3 |
InChI Key |
XAUAMXADFQTYAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N)OC |
Origin of Product |
United States |
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